5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride
Overview
Description
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride is a synthetic compound with a molecular weight of 233.7 g/mol . This compound is characterized by the presence of an imidazolidine-2,4-dione core structure, which is substituted with a methyl group and a pyrrolidin-2-ylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Preparation Methods
The synthesis of 5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with pyrrolidine and a methylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Mechanism of Action
The mechanism of action of 5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as:
5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione: This compound has a similar core structure but differs in the substituent groups, leading to different chemical and biological properties.
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione:
Properties
IUPAC Name |
5-methyl-5-(pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(5-6-3-2-4-10-6)7(13)11-8(14)12-9;/h6,10H,2-5H2,1H3,(H2,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQKETCYOSWWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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